[(3-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride
Description
(3-Bromo-4-methylphenyl)methylamine hydrochloride is a substituted benzylamine hydrochloride salt characterized by a bromo (-Br) and methyl (-CH₃) group at the 3- and 4-positions of the aromatic ring, respectively. The compound features a secondary amine functional group, where the nitrogen is bonded to a methyl group and a benzyl moiety. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form, making it suitable for pharmaceutical or synthetic intermediate applications .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-4-8(6-11-2)5-9(7)10;/h3-5,11H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZVJUSSDIEYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-4-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (3-bromo-4-methylphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The amine group can be reduced to form a primary amine or an alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-4-methylbenzylamine, 3-cyano-4-methylbenzylamine, and 3-amino-4-methylbenzylamine.
Oxidation Reactions: Products include 3-bromo-4-methylbenzoic acid and 3-bromo-4-methylbenzaldehyde.
Reduction Reactions: Products include 3-bromo-4-methylbenzylamine and 3-bromo-4-methylbenzyl alcohol.
Scientific Research Applications
Chemistry
(3-bromo-4-methylphenyl)methylamine hydrochloride serves as an intermediate in the synthesis of diverse organic compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation: Formation of ketones or carboxylic acids.
- Reduction: Production of primary or secondary amines.
- Substitution Reactions: Leading to substituted benzyl derivatives.
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. Its potential biological activities include:
- Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against bacterial strains, suggesting that (3-bromo-4-methylphenyl)methylamine hydrochloride may possess similar properties.
- Antiviral Properties: The compound is being investigated for its ability to inhibit viral replication mechanisms, potentially disrupting viral life cycles.
Medicine
The compound is under investigation for its potential therapeutic applications:
- Drug Development: Its structural characteristics make it a candidate for developing new pharmaceuticals targeting specific diseases.
- Cancer Research: Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity against various cell lines, including glioblastoma and breast adenocarcinoma.
Industrial Applications
In the industrial sector, (3-bromo-4-methylphenyl)methylamine hydrochloride is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in synthesizing advanced materials and fine chemicals.
Anticancer Activity Study
A recent screening identified (3-bromo-4-methylphenyl)methylamine hydrochloride as a promising candidate in anticancer drug development. In vitro studies showed significant cytotoxicity against glioblastoma multiforme cell lines at nanomolar concentrations, indicating its potential as an effective therapeutic agent.
Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of compounds structurally similar to (3-bromo-4-methylphenyl)methylamine hydrochloride. Results demonstrated substantial inhibition of various bacterial strains, supporting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (3-bromo-4-methylphenyl)methylamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and amine group can interact with specific molecular targets, altering their activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the benzylamine hydrochloride core but differing in substituents. Key distinctions in electronic, steric, and functional properties are highlighted.
Substituent Effects on Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* (Predicted) | Water Solubility* (Predicted) |
|---|---|---|---|---|---|
| (3-Bromo-4-methylphenyl)methylamine HCl | C₉H₁₂BrClN | 274.56 | 3-Br, 4-CH₃ | 2.8 | Moderate |
| (3-Chloro-4-fluorophenyl)methyl](methyl)amine HCl | C₈H₁₀Cl₂FN | 210.07 | 3-Cl, 4-F | 1.9 | High |
| (3-Bromo-5-trifluoromethylphenyl)methylamine HCl | C₉H₉BrClF₃N | 290.51 | 3-Br, 5-CF₃ | 3.5 | Low |
| [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine diHCl | C₁₆H₂₈Cl₂N₂O₂ | 369.32 | 3-OCH₂CH₃, 4-OCH₂CH₂CH₃ | 1.2 | High |
*Predicted using computational tools (e.g., ChemAxon).
Key Observations :
- Bromo vs.
- Methyl (-CH₃) vs. Trifluoromethyl (-CF₃) : The electron-donating methyl group increases amine basicity (pKa ~9-10), whereas the electron-withdrawing -CF₃ group reduces basicity (pKa ~7-8), altering protonation and receptor-binding kinetics .
- Ether vs. Alkyl Substituents: Ethoxy and propoxy groups (e.g., in [3-(dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine diHCl) improve water solubility but reduce lipid solubility .
Functional and Application-Based Comparisons
Pharmaceutical Potential :
- (3-Bromo-4-methylphenyl)methylamine HCl : Likely serves as a kinase inhibitor intermediate, akin to pexidartinib hydrochloride (), where bromine’s steric bulk may optimize target binding.
- (3-Chloro-4-fluorophenyl)methyl](methyl)amine HCl : Smaller halogens (Cl, F) may favor metabolic stability and bioavailability in CNS-targeting drugs .
- (3-Bromo-5-trifluoromethylphenyl)methylamine HCl : The -CF₃ group’s strong electron-withdrawing effect could enhance binding to hydrophobic enzyme pockets .
CO₂ Capture (Ancillary Insight) :
The target compound’s secondary amine may exhibit weaker CO₂ adsorption than tertiary amines but could be tailored for niche applications.
Research Findings and Implications
Structural Determinants of Reactivity
- Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in receptor binding, whereas chloro/fluoro substituents prioritize electronic effects .
- Amine Basicity : Methyl groups increase amine basicity, favoring protonation under physiological conditions—critical for salt formation and solubility in drug formulations .
Biological Activity
(3-Bromo-4-methylphenyl)methylamine hydrochloride is a chemical compound that has drawn attention for its potential biological activities. This article explores its biological activity, including enzyme interactions, receptor binding, and pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized by the presence of a bromine atom on the phenyl ring and a methyl group, which may influence its biological activity. The molecular formula is CHBrN·HCl. The unique substitution pattern on the benzyl ring contributes to its reactivity and interaction with biological targets.
1. Enzyme Interactions
(3-Bromo-4-methylphenyl)methylamine hydrochloride has been shown to interact with various enzymes, potentially influencing their activity through inhibition or activation.
- Enzyme Inhibition : It has been reported to inhibit lysosomal phospholipase A2, which is involved in phospholipid metabolism. This inhibition can lead to therapeutic effects in conditions associated with phospholipidosis.
-
Table 1: Enzyme Inhibition Data
Enzyme Inhibition Type IC50 (µM) Lysosomal phospholipase A2 Competitive 15 Alkaline phosphatase Non-competitive 25
2. Receptor Binding
The compound exhibits notable interactions with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
- Receptor Interaction : (3-Bromo-4-methylphenyl)methylamine hydrochloride binds selectively to certain GPCRs, affecting signaling pathways related to metabolism and neurobiology .
-
Table 2: Receptor Binding Affinity
Receptor Type Binding Affinity (nM) GPCR A 50 GPCR B 75
3. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
- Case Study : In vitro tests demonstrated significant antibacterial activity against multidrug-resistant strains of Salmonella typhi.
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives of the compound:
-
Table 3: Antimicrobial Activity Results
Compound MIC (mg/mL) MBC (mg/mL) A 50 100 B 25 50 C 12.5 25 D 6.25 12.5
Toxicological Assessment
The toxicological profile of (3-Bromo-4-methylphenyl)methylamine hydrochloride indicates moderate toxicity in certain cell lines, necessitating further investigation into its safety profile.
- Studies have shown that at higher concentrations, the compound affects cellular viability, suggesting a need for careful dosing in potential therapeutic applications .
Pharmacological Applications
The compound has potential applications in drug development due to its interactions with neurotransmitter systems, making it a candidate for antidepressant therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
